Product packaging for Centchroman(Cat. No.:CAS No. 78994-25-9)

Centchroman

Cat. No.: B1201456
CAS No.: 78994-25-9
M. Wt: 457.6 g/mol
InChI Key: XZEUAXYWNKYKPL-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Centchroman, also known internationally as Ormeloxifene, is a selective estrogen receptor modulator (SERM) with a non-steroidal structure . It was developed as the first non-steroidal, once-a-week oral contraceptive and exhibits a unique profile of tissue-specific estrogenic and anti-estrogenic activities . Its primary mechanism of action, as a contraceptive, is to inhibit endometrial receptivity to the blastocyst, thereby preventing implantation without suppressing ovulation or disrupting the hypothalamic-pituitary-ovarian axis . This action creates an asynchrony between the development of the uterine lining and ovum transport . Beyond its well-known contraceptive application, this compound has significant research value in other areas due to its anti-estrogenic effects on breast tissue. It is investigated for the management of benign breast conditions like mastalgia (breast pain) and fibroadenoma . Furthermore, its potential therapeutic efficacy is being explored in advanced breast cancer, as well as in other conditions such as osteoporosis, dysfunctional uterine bleeding (DUB), and menorrhagia (heavy menstrual bleeding) . From a pharmacological perspective, this compound is characterized by a long elimination half-life of approximately 165 hours (about 7 days), which supports its once-weekly dosing regimen . It is highly bound to plasma albumin (approximately 90%) and is primarily excreted via the feces . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35NO3 B1201456 Centchroman CAS No. 78994-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046844
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31477-60-8, 78994-25-9
Record name Ormeloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31477-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Centchroman

Estrogen Receptor (ER) Interactions and Binding Kinetics

Centchroman's primary mechanism of action involves its direct interaction with estrogen receptors, which are key mediators of estrogen signaling in various tissues. researchgate.net

Differential Binding to Estrogen Receptor Subtypes (ERα, ERβ)

This compound (B43507) interacts with both major estrogen receptor subtypes, ERα and ERβ, but exhibits a notable preference for ERα. avensonline.orgnih.gov Research indicates that ormeloxifene (B1196478) (this compound) demonstrates higher binding affinity for ERα compared to ERβ. avensonline.orgnih.gov Specifically, studies have reported its relative binding affinity to be 8.8% for ERα and 3.0% for ERβ, highlighting a greater selectivity for the alpha subtype. avensonline.orgnih.gov This differential binding is a critical determinant of its tissue-specific effects, as the relative expression of ERα and ERβ varies among different target tissues. avensonline.orgmdpi.com For instance, ERα is predominantly found in the endometrium, while ERβ levels are higher in ovarian follicles. avensonline.org The optical enantiomers of this compound also show stereoselective binding to estrogen receptors, with a seven-fold difference in receptor affinity observed between the d- and l-isomers. nih.gov

Competitive Antagonism at Estrogen Receptors

This compound functions as a competitive antagonist at estrogen receptors. researchgate.netnih.gov It vies with the natural ligand, estradiol (B170435), for binding to the ligand-binding domain of the ER. researchgate.netnih.gov This competitive inhibition prevents or reduces the binding of endogenous estrogens, thereby blocking estrogen-mediated cellular responses in certain tissues. nih.gov Studies in ovariectomized rats have demonstrated that while this compound has a weak estrogenic effect on its own, it exhibits strong anti-estrogenic activity when administered with estradiol benzoate, supporting the mechanism of competitive inhibition at the receptor site. nih.gov In addition to competitive antagonism, this compound has been shown to activate 17β-hydroxysteroid dehydrogenase II, an enzyme that converts the more potent estradiol (E2) into the less active estrone (B1671321) (E1), further reducing estrogenic stimulation. researchgate.netresearchgate.net

Tissue-Selective Estrogenic and Anti-Estrogenic Activities

As a classic SERM, this compound displays a remarkable tissue-dependent duality, acting as an estrogen antagonist in some tissues while exhibiting estrogenic properties in others. patsnap.comdrugbank.com

Anti-Estrogenic Effects: In the uterus and breast, this compound predominantly acts as an estrogen antagonist. researchgate.netscielo.br This antagonism suppresses the proliferation of the uterine lining (endometrium) and the breast duct lobular epithelium. patsnap.comscielo.br This anti-proliferative effect on the endometrium is the basis for its contraceptive action, as it creates an environment unsuitable for blastocyst implantation. patsnap.comresearchgate.net

Estrogenic Effects: Conversely, in tissues such as bone, the cardiovascular system, and the vagina, this compound shows estrogenic or agonist effects. researchgate.netresearchgate.netresearchgate.net Its estrogen-like activity in bone is beneficial for maintaining bone density, making it a potential agent for managing osteoporosis. researchgate.netresearchgate.net The levo-isomer of this compound, in particular, has been noted for potential cardioprotective effects. researchgate.netresearchgate.net

This tissue selectivity is a hallmark of SERMs and is attributed to the differential expression of ER subtypes, the specific array of coregulatory proteins present in each cell type, and the unique promoter context of target genes. kup.atwikipedia.org

Post-Receptor Signaling Pathway Modulation

The binding of this compound to the estrogen receptor is the initial step that triggers a cascade of intracellular events, ultimately altering gene expression and cellular function. This modulation occurs through both classical and non-classical signaling pathways.

Interaction with Coregulatory Proteins (Coactivators and Corepressors)

The tissue-selective activity of this compound is critically dependent on the recruitment of coregulatory proteins to the ER complex. wikipedia.orgnih.gov These proteins, known as coactivators and corepressors, ultimately determine whether a gene is turned on or off.

The conformation of the ER, adopted upon binding to a ligand like this compound, dictates which coregulators can interact with it. wikipedia.org

Coactivators: In tissues where this compound acts as an agonist, the receptor complex adopts a conformation that facilitates the recruitment of coactivators (e.g., members of the SRC/p160 family like SRC-1, SRC-3/AIB1, and histone acetyltransferases like p300/CBP). nih.govphysiology.org These coactivators help to open up the chromatin structure and recruit the transcriptional machinery, leading to gene activation. nih.gov

Corepressors: In tissues where this compound acts as an antagonist, the resulting ER conformation favors the binding of corepressors (e.g., NCoR1, SMRT). wikipedia.orgnih.gov These corepressors recruit histone deacetylases (HDACs), which compact the chromatin and block transcription, thus silencing gene expression. nih.gov

Therefore, the specific balance of coactivators and corepressors within a given cell type is a key determinant of the ultimate biological response to this compound. wikipedia.orgnih.gov

Influence on MAPK (ERK, AKT) and PI3K/mTOR Signaling Cascades

This compound exerts significant influence on the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/protein kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascades, both of which are crucial in cell proliferation, survival, and differentiation.

Research has demonstrated that this compound can inhibit the phosphorylation of AKT, leading to the attenuation of its downstream signaling. aacrjournals.org This subsequently suppresses the AKT/mTOR and STAT3 signaling pathways. aacrjournals.org In head and neck squamous cell carcinoma (HNSCC) cells, this compound has been shown to inhibit the PI3K/mTOR pathway, contributing to its anti-proliferative effects. researchgate.net The compound acts as a dual-inhibitor of Akt/mTOR signaling. nih.gov Studies in pancreatic ductal adenocarcinoma (PDAC) cells have also shown that Ormeloxifene, another name for this compound, downregulates p-AKT. acs.orgresearchgate.net

The influence of this compound extends to the MAPK/ERK pathway. In breast cancer cells, this compound has been found to suppress metastasis by downregulating HER2/ERK1/2/MMP-9 signaling. nih.gov Specifically, the inhibition of cellular migration by this compound is at least partially mediated through the inhibition of ERK1/2 signaling. nih.gov In chronic myeloid leukemia, the induction of apoptosis by this compound is associated with the ERK pathway. aacrjournals.org Furthermore, in endometrial cancer, this compound is reported to induce ERK-mediated apoptosis. acs.org

The interplay between these pathways is critical. The PI3K/Akt signaling pathway has extensive crosstalk with other pathways, including the MAPK pathway, which can lead to therapeutic resistance in cancer. acs.org this compound's ability to modulate both the PI3K/Akt/mTOR and MAPK/ERK pathways underscores its potential as a multi-targeted agent.

Modulation of NF-κB and STAT3 Pathways

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are pivotal in inflammation, immunity, cell survival, and proliferation.

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound treatment leads to a marked decrease in the expression of the NF-κB p65 subunit and inhibits its transcriptional activity. aacrjournals.org This inhibitory effect on NF-κB is linked to the downregulation of the Sonic hedgehog (SHH) signaling pathway, where NF-κB acts as a transcription factor for SHH. aacrjournals.orgacs.org Ormeloxifene treatment stabilizes IκB-α, an inhibitor of NF-κB, which prevents the translocation of NF-κB p65 to the nucleus. acs.org In combination with genistein, this compound has been observed to significantly suppress the phosphorylation of PI3K/Akt/NF-κB, thereby enhancing apoptosis in breast cancer cells. nih.govresearchgate.net

This compound also demonstrates a clear inhibitory effect on the STAT3 pathway. In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment inhibits the activation of STAT3. nih.govd-nb.info It is considered a dual-inhibitor of both Akt/mTOR and STAT3 signaling. nih.gov This inhibition of STAT3 activation contributes to the anti-proliferative effects of the compound. nih.gov

Effects on HIF-1α/VEGFR2 Signaling Axis

This compound has been found to regulate the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling axis, a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Studies have shown that this compound can downregulate VEGF-induced angiogenesis by modulating the VEGFR2 pathway. researchgate.net It inhibits the expression of HIF-1α, a key transcription factor that is stabilized under hypoxic conditions found in tumors and drives the expression of angiogenic factors like VEGF. The inhibition of HIF-1α by this compound consequently leads to a decrease in VEGF/VEGFR2 expression, resulting in reduced angiogenesis. In breast cancer, this compound has been shown to regulate angiogenesis via the inhibition of the HIF-1α/VEGFR2 signaling axis.

Cellular Process Regulation

Induction of Apoptosis in Target Cell Lines

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism behind its anti-neoplastic activity. The induction of apoptosis by this compound has been observed in breast cancer cells (both ER-positive MCF-7 and ER-negative MDA-MB-231), head and neck squamous cell carcinoma (HNSCC), chronic myeloid leukemia, and endometrial cancer cells. aacrjournals.orgd-nb.info

The apoptotic process initiated by this compound is characterized by several hallmark features, including phosphatidylserine (B164497) externalization, changes in nuclear morphology, and DNA fragmentation. nih.gov Studies have shown that even at low concentrations, this compound can initiate and promote caspase-dependent apoptosis.

Caspase-Dependent Apoptotic Pathways

The apoptotic activity of this compound is largely mediated through caspase-dependent pathways. Caspases are a family of cysteine proteases that play an essential role in the execution of apoptosis.

Research has demonstrated that this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and caspase-7. acs.org In endometrial cancer cells, the activation of caspase-3 and caspase-9 by this compound points to the involvement of the intrinsic pathway of apoptosis. nih.gov The use of a pan-caspase inhibitor, z-VAD-fmk, has been shown to inhibit this compound-induced apoptosis, further confirming the caspase-dependent nature of this process. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another indicator of this compound-induced apoptosis. acs.orgnih.gov

Mitochondria-Mediated Apoptosis and Reactive Oxygen Species (ROS) Generation

The intrinsic pathway of apoptosis, which is mitochondria-mediated, is a significant mechanism of this compound's action. This pathway is often initiated by cellular stress, including the generation of reactive oxygen species (ROS).

This compound treatment has been shown to induce an increase in intracellular ROS levels. nih.gov This oxidative stress leads to a loss of mitochondrial membrane potential (MMP), a key event in mitochondria-mediated apoptosis. researchgate.netnih.gov The disruption of the mitochondrial membrane potential is associated with changes in the expression of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to an altered Bax/Bcl-2 ratio. acs.org This dysregulation facilitates the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of the caspase cascade, including caspase-9 and caspase-3. acs.org The inhibition of apoptosis by the antioxidant N-acetylcysteine (L-NAC) further supports the role of ROS in this compound-induced apoptosis. nih.gov

Data Tables

Table 1: Effect of this compound on Signaling Pathways in Different Cancer Cell Lines

Signaling PathwayCancer Cell LineObserved EffectReference(s)
PI3K/mTORHead and Neck (HNSCC)Inhibition researchgate.netnih.gov
PI3K/mTORPancreatic (PDAC)Downregulation of p-AKT acs.orgresearchgate.net
MAPK/ERKBreastDownregulation of HER2/ERK1/2 nih.gov
MAPK/ERKChronic Myeloid LeukemiaAssociated with apoptosis induction aacrjournals.org
MAPK/ERKEndometrialInduction of ERK-mediated apoptosis acs.org
NF-κBPancreatic (PDAC)Inhibition of NF-κB p65 aacrjournals.org
STAT3Head and Neck (HNSCC)Inhibition of activation nih.govd-nb.info
HIF-1α/VEGFR2BreastInhibition

Table 2: Key Events in this compound-Induced Apoptosis

Apoptotic EventCancer Cell Line(s)Key FindingsReference(s)
Caspase ActivationEndometrial, BreastActivation of Caspase-3, -7, and -9 acs.orgnih.gov
Mitochondrial Membrane PotentialEndometrial, BreastLoss of MMP researchgate.netnih.gov
ROS GenerationEndometrial, BreastIncreased intracellular ROS nih.gov
Bcl-2 Family ProteinsBreast, EndometrialAltered Bax/Bcl-2 ratio acs.org
PARP CleavageEndometrial, PancreaticIncreased cleavage acs.orgnih.gov
Regulation of Bcl-2 Family Proteins (Bcl-2, Bax)

This compound modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, a critical control point in the intrinsic pathway of apoptosis. Research indicates that treatment with this compound leads to an alteration in the expression of these key regulatory proteins. Specifically, in various cancer cell lines, this compound has been observed to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. researchgate.netnih.govplos.org This shift in the Bax/Bcl-2 ratio is a crucial event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. researchgate.netplos.org

In studies involving human breast cancer cells (MCF-7), a derivative of this compound demonstrated a reduction in Bcl-2 protein expression and an increase in Bax protein expression at high concentrations. nih.gov This dysregulation of the Bax and Bcl-2 ratio is a recurring theme in the apoptotic mechanism of this compound, contributing to mitochondrial dysfunction. researchgate.netresearchgate.net The alteration of the intracytosolic balance of Bcl-2 family members is a key finding in understanding how this compound induces programmed cell death. nih.gov

Cell LineEffect of this compound on Bcl-2 Family ProteinsReference
Human Endometrial Cancer Cells (Ishikawa)Alteration of Bcl-2 family protein expression. researchgate.net researchgate.net
Human Breast Cancer Cells (MCF-7)High concentrations of a this compound derivative reduced Bcl-2 protein expression and increased Bax protein expression. nih.gov nih.gov
Human Breast Cancer Cells (MCF-7 and MDA-MB-231)Altered the intracytosolic balance of members of the Bcl-2 family. nih.gov nih.gov
4T1 Breast Tumor Model (in combination with Genistein)Dysregulation of Bax and Bcl-2 ratio. researchgate.net researchgate.net
PARP Cleavage and DNA Fragmentation

A hallmark of apoptosis is the systematic dismantling of the cell, which includes the cleavage of specific cellular proteins and the fragmentation of nuclear DNA. This compound has been shown to induce these characteristic apoptotic events in multiple cancer cell models. One of the key substrates cleaved by activated caspases is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is considered a reliable marker of apoptosis. Studies have consistently demonstrated that treatment with this compound leads to the cleavage of PARP. researchgate.netnih.govnih.govutrgv.eduacs.org

In conjunction with PARP cleavage, this compound also induces DNA fragmentation, another critical step in the execution phase of apoptosis. researchgate.netnih.govresearchgate.netnih.gov This process, which results in the breakdown of the chromosomal DNA into smaller fragments, is a point of no return in the apoptotic pathway. The observation of DNA fragmentation in this compound-treated cells further solidifies its role as an inducer of programmed cell death. researchgate.netresearchgate.net

Cell LineApoptotic Events Induced by this compoundReference
Human Endometrial Cancer Cells (Ishikawa)PARP cleavage and DNA fragmentation. researchgate.netnih.gov researchgate.netnih.gov
Human Breast Cancer Cells (MCF-7 and MDA-MB-231)Cleavage of Poly (ADP-ribose) polymerase (PARP) and DNA fragmentation. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Cervical Cancer CellsEnhanced PARP protein cleavage. utrgv.eduacs.org utrgv.eduacs.org

Cell Cycle Arrest Mechanisms

A significant aspect of this compound's antiproliferative activity is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. A substantial body of evidence indicates that this compound primarily induces cell cycle arrest at the G0/G1 checkpoint in various cancer cell types. nih.govresearchgate.netnih.govexplorationpub.comcabidigitallibrary.orgwaocp.org This arrest at the G0/G1 phase prevents cells from entering the S phase, the period of DNA synthesis, effectively blocking cell division at an early stage.

This effect has been observed in human endometrial cancer cells (Ishikawa), where this compound was found to arrest cells in the G0/G1 phase. researchgate.netresearchgate.netnih.gov Similarly, in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cells, this compound mediated a G0/G1 arrest. researchgate.netnih.govcabidigitallibrary.org This suggests that the G0/G1 arrest mechanism is a crucial component of this compound's anticancer action across different cancer types.

While G0/G1 arrest is the most commonly reported cell cycle effect of this compound, some studies indicate its involvement in G2/M phase arrest, particularly when used in combination with other agents. For instance, in combination with genistein, this compound was found to arrest breast cancer cells at the G2/M phase. researchgate.net Curcumin, another natural compound, has been shown to induce G2/M arrest in a p53-dependent manner, and its combination with this compound has been explored for enhanced anticancer effects. science.govagriculturejournals.cz These findings suggest that under specific cellular contexts or in combination therapies, this compound can also contribute to halting cell division at the G2/M checkpoint.

The progression through the cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). This compound exerts its cell cycle arrest effects by modulating the expression and activity of these key regulatory molecules. Research has shown that this compound-induced G0/G1 arrest is mediated through the downregulation of key G1 cyclins, such as Cyclin D1 and Cyclin E. nih.govnih.govexplorationpub.come-century.us

Furthermore, this compound has been found to upregulate the expression of CDK inhibitors (CKIs), such as p21 and p27. nih.govexplorationpub.com These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. The upregulation of both p21(Waf1/Cip1) and p27(Kip1) plays a significant role in the cell-cycle arrest induced by this compound. nih.gov This dual action of downregulating proliferative cyclins and upregulating inhibitory CKIs effectively blocks the cell cycle machinery, preventing cancer cell proliferation.

Cell Cycle PhaseKey Regulatory Proteins Modulated by this compoundCell Line/ContextReference
G0/G1 ArrestDownregulation of Cyclin D1 and Cyclin E. nih.govexplorationpub.come-century.usHuman Endometrial Cancer Cells (Ishikawa), Prostate Cancer Cells, HeLa Cells. nih.govexplorationpub.come-century.us nih.govexplorationpub.come-century.us
G0/G1 ArrestUpregulation of p21 and p27. nih.govexplorationpub.comProstate Cancer Cells, Human Breast Cancer Cells (MCF-7 and MDA-MB-231). nih.govexplorationpub.com nih.govexplorationpub.com
G2/M ArrestIn combination with genistein.Breast Cancer Cells. researchgate.net researchgate.net
G2/M ArrestCurcumin induces G2/M arrest.Ovarian Cancer Cells. science.gov science.gov

Impact on Cell Proliferation

The culmination of this compound's molecular and cellular effects is a significant inhibition of cancer cell proliferation. Its anti-proliferative activity has been documented across a wide range of cancer cell lines. osti.govnih.govnih.govresearchgate.netx-mol.com Studies have shown that this compound inhibits cell proliferation in a dose-dependent manner in head and neck squamous cell carcinoma (HNSCC) cells. osti.govnih.gov

In breast cancer, this compound has demonstrated anti-proliferative activity in both estrogen receptor-positive and negative cell lines. researchgate.net Furthermore, a derivative of this compound was found to inhibit the proliferation of MCF-7 cells at high concentrations. nih.govx-mol.com This broad-spectrum anti-proliferative effect underscores the potential of this compound as an anticancer agent that targets the fundamental process of uncontrolled cell growth. nih.govimrpress.comoup.com

Alteration of Cell Migration and Invasion

This compound has demonstrated significant effects on the migration and invasion of cancer cells, key processes in tumor metastasis. Research indicates that this compound can inhibit these processes in highly metastatic breast cancer cell lines, such as MDA-MB-231 and 4T1, at concentrations that are below the threshold for causing cell death. nih.gov The underlying mechanism for this inhibition is associated with the reversal of the epithelial-to-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal stem cells.

Studies have shown that treatment with this compound leads to an upregulation of epithelial markers, such as E-cadherin, and a downregulation of mesenchymal markers. nih.govcore.ac.uk This shift signifies a reversal of EMT. nih.gov The reduction in cell migration and invasion is also linked to decreased activity of matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the extracellular matrix and facilitating cell movement. nih.govacs.org Specifically, this compound has been found to inhibit the activity of MMP-2 and MMP-9. nih.gov

Furthermore, the inhibitory effect of this compound on cell migration is at least partially mediated through the inhibition of the ERK1/2 signaling pathway. nih.gov This has been confirmed by studies where the use of a MEK1/2 inhibitor, which blocks the ERK1/2 pathway, mimicked the effects of this compound. nih.gov Additionally, this compound has been shown to inhibit the Rac1-PAK1-β-catenin signaling axis, which is involved in cell migration and invasion. researchgate.net It achieves this by inhibiting small GTPases like Rac1 and Cdc42, leading to the downregulation of PAK1 and subsequent β-catenin signaling. researchgate.net

This compound's Effect on Cell Migration and Invasion Markers
Marker/ProcessEffect of this compoundAssociated Signaling PathwayCell Lines Studied
Cell MigrationInhibitedHER2/ERK1/2, Rac1/PAK1/β-cateninMDA-MB-231, 4T1
Cell InvasionInhibitedHER2/ERK1/2, Rac1/PAK1/β-cateninMDA-MB-231, 4T1
Epithelial-to-Mesenchymal Transition (EMT)Reversed-MCF10A
E-cadherinUpregulated-MDA-MB-231, 4T1
N-cadherinDownregulated--
Matrix Metalloproteinase-2 (MMP-2)Activity DecreasedHER2/ERK1/2-
Matrix Metalloproteinase-9 (MMP-9)Activity DecreasedHER2/ERK1/2-
Rac1InhibitedRac1/PAK1/β-catenin-
Cdc42InhibitedRac1/PAK1/β-catenin-
PAK1DownregulatedRac1/PAK1/β-catenin-
β-cateninDownregulatedRac1/PAK1/β-catenin-

Inhibition of Angiogenesis (e.g., via HUVEC studies, CAM assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties in various experimental models. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can suppress their tube formation and migration capacities. researchgate.net This indicates a direct inhibitory effect on the endothelial cells that form the lining of blood vessels.

The anti-angiogenic potential of this compound has also been confirmed in vivo using the chick chorioallantoic membrane (CAM) assay. acs.orgresearchgate.net The CAM is a highly vascularized membrane in the chick embryo and serves as a well-established model to study angiogenesis. nih.govnih.govugent.be In this assay, this compound treatment effectively inhibited the formation of new blood vessels (neovasculature) and also disrupted pre-existing vasculature. researchgate.net

Mechanistically, this compound's anti-angiogenic effects are linked to its ability to modulate the HIF-1α/VEGFR2 pathway. acs.orgexplorationpub.com It has been shown to inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream target, Vascular Endothelial Growth Factor (VEGF). acs.org Furthermore, this compound can suppress the phosphorylation of VEGF Receptor 2 (VEGFR2), which in turn attenuates the downstream AKT and ERK phosphorylation, both of which are crucial for endothelial cell proliferation and survival. acs.org

Inhibitory Effects of this compound on Angiogenesis
Assay/ModelFindingMechanism
HUVEC Tube FormationSuppressedInhibition of HIF-1α/VEGFR2 pathway
HUVEC MigrationSuppressedInhibition of HIF-1α/VEGFR2 pathway
Chick Chorioallantoic Membrane (CAM) AssayInhibited neovasculature formation and disrupted pre-existing vasculatureDownregulation of VEGF-induced angiogenesis

Effects on Mammosphere Formation and Stemness Markers

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and they are thought to be responsible for tumor initiation, progression, and recurrence. mdpi.com One of the key characteristics of CSCs is their ability to form three-dimensional spherical colonies known as mammospheres when cultured in non-adherent conditions.

Research has shown that this compound can inhibit the mammosphere forming potential of breast cancer cells. researchgate.net This suggests that this compound may target the CSC population. The mechanism behind this effect involves the modulation of signaling pathways that are critical for maintaining stemness.

Furthermore, this compound has been observed to affect the expression of key stemness markers. These markers, including Oct-4, Sox-2, and Nanog, are transcription factors that play a crucial role in maintaining the pluripotency and self-renewal of stem cells. peerj.comnih.gov Studies have indicated that this compound can modulate the expression of these markers, although the precise nature of this modulation (upregulation or downregulation) can be context-dependent. By altering the expression of these critical transcription factors, this compound interferes with the self-renewal and propagation of cancer stem-like cells.

Effects of this compound on Cancer Stem Cell Properties
Process/MarkerEffect of this compoundSignificance
Mammosphere FormationInhibitedSuggests targeting of cancer stem-like cells
Oct-4ModulatedInterference with self-renewal and pluripotency
Sox-2ModulatedInterference with self-renewal and pluripotency
NanogModulatedInterference with self-renewal and pluripotency

Preclinical Pharmacological Investigations of Centchroman

In Vitro Studies

In vitro studies have been fundamental in characterizing the basic mechanisms of Centchroman's action at the cellular and molecular level.

As a selective estrogen receptor modulator, the interaction of This compound (B43507) with estrogen receptors (ERs) is a primary focus of its pharmacological characterization. Receptor-binding assays have been employed to determine its affinity for these receptors.

Studies using rat uterine cytosol have demonstrated that this compound possesses a relatively low binding affinity for estrogen receptors compared to the endogenous hormone, estradiol (B170435). The relative binding affinity (RBA) of this compound for these estrogen receptors was determined to be 5.42 ± 1.45% researchgate.net. This characteristic underpins its activity as a competitive antagonist in certain tissues, where it vies with the more potent endogenous estrogens for receptor binding sites nih.gov. Its classification as a SERM indicates that its binding results in tissue-specific estrogenic or anti-estrogenic effects researchgate.netwikipedia.org.

Table 1: Estrogen Receptor Binding Affinity of this compound
CompoundReceptor SourceRelative Binding Affinity (%) (Compared to Estradiol)Reference
This compoundRat Uterine Cytosol Estrogen Receptors5.42 ± 1.45 researchgate.net

The anti-cancer potential of this compound has been extensively investigated using various cancer cell lines. These studies consistently show its ability to inhibit cell growth and induce programmed cell death (apoptosis).

In breast cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis . A brominated derivative of Ormeloxifene (B1196478) (Br-ORM), a name also used for this compound, was found to induce apoptotic death in cervical cancer cells (CaSki and SiHa), evidenced by the cleavage of PARP, a key protein in the apoptosis cascade acs.org. Furthermore, this compound was observed to arrest the cell cycle at the G1/S phase transition acs.org. In head and neck squamous cell carcinoma (HNSCC) cells, this compound inhibited cell proliferation and colony-forming efficiency by inducing apoptosis and modulating critical signaling pathways like PI3K/mTOR and STAT3.

Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of this compound
Cell Line TypeObserved EffectsAssociated Molecular MechanismsReference
Cervical Cancer (CaSki, SiHa)Inhibition of proliferation, induction of apoptosis, cell cycle arrest.PARP cleavage, G1/S phase arrest, inhibition of β-catenin. acs.org
Head and Neck Squamous Cell Carcinoma (HNSCC)Inhibition of cell proliferation and colony formation, induction of apoptosis.Inhibition of Akt/mTOR and STAT3 signaling.
Breast CancerInhibition of cell proliferation, induction of apoptosis.Modulation of estrogen receptors and pathways involved in cell proliferation.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of this compound has been evaluated in vitro.

Research has demonstrated that this compound can modulate the function of endothelial cells. It is believed to inhibit oncogenic β-catenin signaling, which plays a role in tumor progression . Studies focusing on its anti-cancer properties suggest that its mechanisms include influencing pathways involved in cell proliferation, apoptosis, and potentially angiogenesis through the modulation of estrogen receptors .

Table 3: In Vitro Effects of this compound on Endothelial Cells and Angiogenesis
In Vitro ModelKey FindingsPotential MechanismReference
Endothelial CellsInhibition of oncogenic β-catenin signaling.Modulation of estrogen receptors and related signaling pathways.

In Vivo Animal Model Studies

To complement in vitro findings, this compound has been assessed in various animal models to understand its physiological and pharmacological effects in a whole-organism context.

The anti-tumor activity of this compound has been confirmed in rodent models. In Swiss albino mice bearing Ehrlich ascites carcinoma, this compound demonstrated significant anti-tumor efficacy researchgate.netijpp.com. When administered to these mice, it led to a significant increase in the median day of death and an enhanced host life span, particularly when delivered via injectable formulations like niosomes and gel implants compared to the free drug researchgate.netijpp.com.

Further studies in Swiss albino mice have also explored the anticlastogenic (ability to prevent chromosomal damage) effects of this compound's enantiomers (d- and l-centchroman) researchgate.net. Both forms were found to reduce chromosome aberrations induced by known mutagens, with l-centchroman showing particular effectiveness researchgate.net.

Table 4: Biological Activities of this compound in Rodent Models
Animal ModelConditionBiological Activity InvestigatedKey FindingsReference
Swiss Albino MiceEhrlich Ascites CarcinomaAnti-tumor efficacySignificantly increased median day of death and host life span. researchgate.netijpp.com
Swiss Albino MiceMutagen-induced chromosomal damageAnticlastogenic effectsReduced chromosome aberrations. researchgate.net

Ovariectomized animals, which lack endogenous estrogen production, are a standard model for dissecting the estrogenic and anti-estrogenic properties of compounds. Studies in ovariectomized rats have been crucial in defining this compound's SERM profile.

These investigations have consistently shown that this compound possesses very weak estrogenic activity on its own nih.govias.ac.in. However, when administered in the presence of an estrogen like estradiol benzoate, it exhibits a potent anti-estrogenic effect nih.gov. This dual activity profile is central to its mechanism of action. The results strongly suggest that this compound acts as a competitive inhibitor of estrogen at the receptor level nih.gov. This profile is responsible for its anti-fertility effects and its potential in managing hormone-dependent conditions ias.ac.in. Further studies in immature ovariectomized rats confirmed that its estrogenic and anti-estrogenic profiles are not altered by certain co-administered drugs idexlab.com.

Table 5: Estrogenic and Anti-Estrogenic Effects of this compound in Ovariectomized Rats
Animal ModelExperimental ConditionObserved EffectInferred MechanismReference
Ovariectomized RatsAdministered aloneVery weak estrogenic action.Partial agonist activity at the estrogen receptor. nih.govias.ac.in
Ovariectomized RatsCo-administered with estradiol benzoateStrong anti-estrogenic action.Competitive inhibition of estrogen at the receptor site. nih.gov

Compound Index

Table 6: Chemical Compounds Mentioned
Compound Name
This compound (Ormeloxifene)
Estradiol
Estradiol Benzoate
Br-ORM (Brominated-Ormeloxifene)

Investigations into Anti-Implantation Mechanisms in Animal Models

This compound's anti-implantation effect in animal models is attributed to a multi-faceted mechanism, primarily revolving around its anti-estrogenic and estrogenic properties. nih.gov Research in rats has demonstrated that this compound interferes with the crucial synchronization between the developing embryo and the uterus, which is essential for successful implantation.

One of the key mechanisms is the alteration of the uterine environment. Studies in rats have shown that this compound administration significantly affects uterine biochemistry. For instance, it causes a marked increase in uterine glycogen (B147801) levels, which plateau for an extended period. scribd.com This is contrary to the normal physiological fluctuations required for implantation. Similarly, this compound alters the levels of uterine sialic acid, another critical factor for blastocyst attachment. scribd.com While estradiol induces a peak in sialic acid at 6 hours, this compound causes a delayed increase at 18 hours. scribd.com

Furthermore, this compound has been found to inhibit the synthesis of nucleic acids and proteins in the rat uterus, which are fundamental processes for preparing the endometrium for implantation. ias.ac.in By disrupting these synthetic processes, this compound creates an asynchronous and unreceptive uterine lining, thereby preventing the blastocyst from attaching. ias.ac.inresearchgate.net The compound's anti-estrogenic action is evident as it competitively inhibits the effects of estradiol on the uterus. nih.gov In ovariectomized rats, this compound exhibits weak estrogenic activity on its own but acts as a potent anti-estrogen in the presence of exogenous estrogen. nih.gov

Animal studies have also indicated that this compound accelerates the transport of the zygote through the fallopian tubes, causing it to arrive in the uterus prematurely. researchgate.net It also leads to the formation of a hypermature blastocyst that is incapable of successful implantation. researchgate.net These combined actions on the embryo and the endometrium contribute to its high anti-implantation efficacy in animal models. researchgate.netbjmu.edu.cn

Table 1: Effect of this compound on Uterine Biochemical Markers in Rats

Parameter Effect of this compound Implication for Implantation Reference
Uterine Glycogen Marked and sustained increase Disrupts normal energy substrate availability for implantation scribd.com
Uterine Sialic Acid Delayed increase (peak at 18 hours vs. 6 hours with estradiol) Alters cell surface properties and recognition, hindering blastocyst attachment scribd.com
Nucleic Acid Synthesis Inhibition of [3H]-thymidine and [3H]-uridine incorporation Impairs endometrial proliferation and differentiation ias.ac.in
Protein Synthesis Inhibition of [14C]-leucine incorporation Prevents the production of essential proteins for endometrial receptivity ias.ac.in

Assessment of Pharmacological Interactions with Coadministered Agents in Animal Systems

The potential for pharmacological interactions between this compound and other co-administered drugs has been investigated in animal models, particularly in rats. These studies are crucial given that this compound may be used long-term alongside other medications.

One significant area of investigation has been the interaction with oral antidiabetic agents. When co-administered with metformin (B114582) in Sprague-Dawley female rats, this compound was found to increase the rate but not the extent of metformin absorption. nih.govsemanticscholar.org This resulted in significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC) for metformin, although it was not deemed to be of clinical significance. nih.govsemanticscholar.orgnih.gov Conversely, the presence of metformin led to lower Cmax and AUC values for this compound. nih.gov

Interactions with other drugs have also been explored. Co-administration with the antihypertensive drug losartan (B1675146) in female rats resulted in decreased AUC and mean residence time (MRT) for this compound; however, this did not affect its postcoital contraceptive efficacy. researchgate.net A study investigating interactions with a range of therapeutic agents found that ibuprofen, haloperidol, and tetracycline (B611298) altered the pharmacokinetics of this compound. nih.gov Notably, tetracycline was found to interfere with the contraceptive efficacy of this compound by reducing its bioavailability and that of its active metabolite, likely by increasing their excretion. nih.gov This effect was negated by the inclusion of lactic acid bacillus spores. nih.gov

Table 2: Pharmacokinetic Interaction of this compound and Metformin in Rats

Pharmacokinetic Parameter (Metformin) Metformin Alone (Mean ± SD) Metformin + this compound (Mean ± SD) Percentage Change Reference
Cmax 1 (µg/ml) 2.62 ± 0.32 3.96 ± 0.55 +51.1% nih.gov
Cmax 2 (µg/ml) 2.96 ± 0.65 5.21 ± 0.59 +76.0% nih.gov
AUC0-4 h (µg.h/ml) 8.53 ± 1.89 12.28 ± 0.73 +43.9% nih.gov
MRT (h) 4.20 ± 0.30 3.19 ± 0.36 -24.0% nih.gov

Table 3: Pharmacokinetic Interaction of this compound and Losartan in Rats | Pharmacokinetic Parameter (this compound) | this compound Alone | this compound + Losartan | Implication | Reference | | :--- | :--- | :--- | :--- | :--- | | Area Under the Curve (AUC) | Decreased | The study evidenced no pharmacological interaction of losartan with this compound. | researchgate.net | | Mean Residence Time (MRT) | Decreased | The study evidenced no pharmacological interaction of losartan with this compound. | researchgate.net | | Contraceptive Efficacy | No implantations | No implantations | Not affected | researchgate.net |

Tumor Growth Inhibition Studies in Xenograft and Syngeneic Animal Models

This compound has demonstrated significant anti-tumor activity in preclinical animal models of breast cancer. nih.gov Studies using the 4T1-syngeneic mouse model, which mimics stage IV human breast cancer, have shown that oral administration of this compound can suppress tumor growth and lung metastasis. nih.govresearchgate.net

The mechanism behind this anti-tumor effect involves the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov this compound treatment in these models led to the upregulation of epithelial markers and downregulation of mesenchymal markers. nih.gov

Combination therapy studies have also been conducted. When combined with 3,3'-Diindolylmethane (DIM), a compound found in cruciferous vegetables, this compound showed a significantly enhanced inhibitory effect on tumor growth in the 4T1-syngeneic model. researchgate.net This combination was associated with the downregulation of key mediators of aerobic glycolysis, a metabolic pathway crucial for cancer cell proliferation. researchgate.net

Table 4: Effect of this compound on Tumor Volume in 4T1-Syngeneic Mouse Model

Treatment Group Mean Tumor Volume (mm³) ± SEM Percentage Inhibition Reference
Control (Data not explicitly provided in the abstract) - researchgate.net
This compound (5 mg/kg b.w.) Significantly reduced vs. control (Data not explicitly provided in the abstract) researchgate.net
This compound (10 mg/kg b.w.) Further significantly reduced vs. control (Data not explicitly provided in the abstract) researchgate.net

Pharmacodynamic Research in Animal Models

Tissue Distribution Patterns in Animal Organs

Pharmacodynamic studies in animal models have revealed that this compound is widely distributed throughout the body, a characteristic attributed to its high lipid solubility. scribd.com Research in female rats following a single oral dose demonstrated that this compound and its active metabolite, 7-desmethyl this compound, are distributed to various tissues. alliedacademies.org

A key finding is the preferential accumulation of this compound in its target tissue, the uterus. Studies have shown that the concentration of this compound in the endometrium is significantly higher than in the serum. scribd.com At peak levels, the tissue-to-serum ratio of this compound in the endometrium was found to be approximately 2.8. scribd.com This indicates a rapid absorption and distribution to the target organ following oral administration. scribd.com The apparent volume of distribution (Vd/F) in rats is high, further confirming its extensive distribution into tissues. scribd.com

Table 5: Tissue Distribution of this compound in Female Rats After a Single Oral Dose

Tissue Concentration Relative to Serum Key Finding Reference
Endometrium ~1.93-fold greater than serum concentration at any given time Demonstrates rapid uptake and concentration in the target organ scribd.com
Endometrium (at peak levels) Tissue-to-serum ratio of 2.8 ± 0.6 Indicates high affinity for the uterine tissue scribd.com
General Distribution Widely distributed High lipid solubility leads to extensive presence in various body compartments scribd.com

Metabolic Pathways and Metabolite Characterization in Animal Studies

In animal models, particularly rats, this compound undergoes significant metabolism primarily in the liver. scribd.comresearchgate.net The major metabolic pathway is demethylation, leading to the formation of its primary active metabolite, 7-desmethyl this compound. scribd.compsu.edunih.gov This metabolite is crucial as it is considered responsible for the anti-implantation effect of the drug. researchgate.net

Pharmacokinetic studies in rats have characterized the plasma concentrations of both this compound and 7-desmethyl this compound over time. Following oral administration, both the parent drug and its metabolite can be quantified in blood samples. nih.gov The elimination of this compound is relatively slow, with a long half-life. psu.edu A significant portion of the administered dose is excreted in the feces, indicating extensive metabolism and biliary excretion. nih.govpsu.edu Studies have shown that unchanged this compound accounts for about 26% of the dose recovered in rat feces, highlighting the importance of its metabolic conversion. scribd.com The enterohepatic recirculation of the metabolite, but not the parent drug, has also been suggested based on interaction studies. nih.gov

Table 6: Characterization of this compound and its Major Metabolite in Rats

Compound Role/Characteristic Method of Analysis Reference
This compound Parent drug LC-MS/MS nih.gov
7-desmethyl this compound Primary active metabolite LC-MS/MS nih.gov
Metabolic Pathway Demethylation in the liver Inferred from metabolite identification scribd.compsu.edu
Excretion Route Primarily fecal Analysis of excreta nih.govpsu.edu

Investigational Therapeutic Applications of Centchroman: Preclinical Perspectives

Research into Anti-Cancer Potential

Preclinical studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of Centchroman (B43507) across a diverse spectrum of cancer cell lines and animal models. The subsequent sections will delve into the specific findings related to its investigational use in different cancer types.

Breast Cancer Research Models (ER-positive and Triple-Negative)

The anti-cancer properties of this compound have been extensively studied in the context of breast cancer, with a particular focus on its differential effects on estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models.

In ER+ breast cancer cell lines, such as MCF-7, this compound has demonstrated potent anti-proliferative effects. Mechanistic studies have revealed that the compound induces apoptosis through both caspase-dependent and mitochondrial-dependent pathways. Furthermore, it has been shown to arrest the cell cycle at the G0/G1 phase.

In triple-negative breast cancer (TNBC) cell lines, like MDA-MB-231, which lack estrogen, progesterone, and HER2 receptors, this compound has also exhibited cytotoxic effects. A study investigating a novel combination of drugs with ormeloxifene (B1196478) (this compound) in MDA-MB-231 cells showed significant time- and concentration-dependent cytotoxicity. explorationpub.com For instance, at a concentration of 50 µmol/L, Ormeloxifene alone resulted in 87% cytotoxicity after 72 hours, while the combination treatment achieved 94% cytotoxicity. explorationpub.com This suggests that while effective, its potency might be enhanced in combination with other agents in this aggressive breast cancer subtype. The same study also highlighted the pro-apoptotic effects of the combination treatment, inducing a higher percentage of apoptotic cells compared to Ormeloxifene alone. explorationpub.com

Breast Cancer ModelCell LineKey Preclinical Findings
ER-positiveMCF-7Induces apoptosis via caspase and mitochondrial-dependent pathways; Arrests cell cycle at G0/G1 phase.
Triple-NegativeMDA-MB-231Exhibits cytotoxic effects; Combination with other agents enhances cytotoxicity and apoptosis. explorationpub.com

Endometrial Cancer Research Models

Preclinical investigations into the efficacy of this compound against endometrial cancer have utilized the Ishikawa human endometrial cancer cell line. A key study demonstrated that this compound induces redox-dependent apoptosis and cell cycle arrest in these cells.

The half-maximal inhibitory concentration (IC50) of this compound in Ishikawa cells was determined to be 20 µM following a 48-hour treatment. The mechanism of action involves the arrest of cells in the G0/G1 phase of the cell cycle, which is mediated through the cyclin D1 and cyclin E pathways. Furthermore, the induction of apoptosis was confirmed by several markers, including phosphatidylserine (B164497) externalization, changes in nuclear morphology, DNA fragmentation, and cleavage of PARP. The apoptotic process was found to be mediated through the intrinsic pathway, as evidenced by the activation of caspases 3 and 9, and an upregulation of Apoptosis-Inducing Factor (AIF). The study also highlighted the role of oxidative stress in this compound-induced apoptosis.

Endometrial Cancer ModelKey ParameterFinding
Ishikawa CellsIC50 (48h)20 µM
Cell Cycle EffectArrest at G0/G1 phase
Apoptosis PathwayIntrinsic pathway (Caspase-3 and -9 activation, AIF upregulation)
MechanismInduction of oxidative stress

Head and Neck Squamous Cell Carcinoma (HNSCC) Investigations

In the realm of head and neck squamous cell carcinoma (HNSCC), preclinical research has identified this compound as a potent inhibitor of cell proliferation. Its mechanism of action in HNSCC cells involves the modulation of the PI3K/mTOR signaling pathway. nih.govosti.gov

Studies have shown that this compound treatment leads to the inhibition of Akt/mTOR and signal transducers and activators of transcription protein 3 (STAT3) signaling. nih.gov This dual inhibition disrupts key pathways involved in cell growth, survival, and proliferation. Furthermore, this compound has been observed to induce apoptosis, alter proteins associated with cell cycle regulation and DNA damage, and inhibit the colony-forming efficiency of HNSCC cells. nih.gov These findings suggest that this compound's ability to act as a dual inhibitor of Akt/mTOR and STAT3 signaling warrants further investigation as a potential therapeutic strategy for HNSCC. nih.gov

HNSCC Research ModelMechanism of ActionKey Downstream Effects
HNSCC Cell LinesInhibition of PI3K/mTOR and STAT3 signaling nih.govInduction of apoptosis, alteration of cell cycle regulatory proteins, inhibition of colony formation. nih.gov

Pancreatic Cancer Studies

The therapeutic potential of this compound in pancreatic cancer has been explored through the development of a novel nanoparticle formulation. This approach aimed to enhance the delivery and efficacy of the compound in preclinical models.

A study utilizing a poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation of Ormeloxifene (PLGA-ORM NP) demonstrated significant anti-cancer potential in various pancreatic cancer cell lines, including HPAF-II, BxPC-3, Panc-1, and MiaPaca. The nanoparticle formulation exhibited greater inhibition of cell proliferation compared to free Ormeloxifene.

In a BxPC-3 xenograft mouse model, the PLGA-ORM NP formulation effectively suppressed pancreatic tumor growth. The anti-tumor effect was attributed to the suppression of Akt phosphorylation and the reduced expression of several key proteins involved in tumor progression and angiogenesis, such as MUC1, HER2, PCNA, CK19, and CD31. These findings suggest that the nanoformulation of this compound is a promising strategy for the treatment of pancreatic cancer.

Pancreatic Cancer ModelFormulationKey Findings
HPAF-II, BxPC-3, Panc-1, MiaPaca cell linesPLGA-ORM NPEnhanced inhibition of cell proliferation compared to free Ormeloxifene.
BxPC-3 xenograft mouse modelPLGA-ORM NPSuppression of tumor growth via inhibition of Akt phosphorylation and reduced expression of MUC1, HER2, PCNA, CK19, and CD31.

Chronic Myeloid Leukemia Research

Preclinical studies have indicated that this compound (Ormeloxifene) possesses anti-proliferative activity in chronic myeloid leukemia (CML) cells. Research has shown that Ormeloxifene induces a concentration-dependent increase in apoptosis in multiple CML cell lines, including K562, HL60, and U937, with the most significant effect observed in K562 cells. nih.gov

The mechanism of action in CML cells involves the arrest of the cell cycle in the G0-G1 phase and the induction of ERK-mediated apoptosis, particularly in K562 cells. nih.gov Furthermore, a patent for Ormeloxifene as an anti-leukemic agent suggests its utility in inducing differentiation in a wide range of myeloid leukemias. google.com This is marked by an increase in differentiation marker proteins such as C/EBPα and surface proteins like cd11b and granulocyte colony-stimulating factor receptor (GCSFr). google.com

CML Cell LineKey Preclinical Findings
K562, HL60, U937Induces concentration-dependent apoptosis. nih.gov
K562Arrests cell cycle at G0-G1 phase and induces ERK-mediated apoptosis. nih.gov
Myeloid Leukemia CellsInduces differentiation, marked by increased expression of C/EBPα, cd11b, and GCSFr. google.com

Ovarian Cancer and Prostate Cancer Preclinical Research

Ovarian Cancer:

Preclinical research has demonstrated the efficacy of this compound (Ormeloxifene) in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. In studies involving the A2780 (cisplatin-sensitive), A2780-CP (cisplatin-resistant), and SKOV-3 (cisplatin-resistant) cell lines, Ormeloxifene treatment inhibited cell growth and induced apoptosis.

The mechanism of action in ovarian cancer cells involves the modulation of several proteins critical for cell cycle regulation. Ormeloxifene treatment was found to decrease Akt phosphorylation and increase the phosphorylation of p53. It also led to an increase in the cell cycle inhibitors p21 and p27, and a corresponding decrease in their targets, cyclin D1, cyclin E, and CDK2. These molecular changes contribute to the observed inhibition of cell proliferation and induction of apoptosis.

Prostate Cancer:

In the context of prostate cancer, preclinical studies have shown that Ormeloxifene can suppress tumor growth and metastatic phenotypes. nih.gov The anti-cancer effects of Ormeloxifene in prostate cancer models are mediated through the inhibition of oncogenic β-catenin signaling and the epithelial-to-mesenchymal transition (EMT) process. nih.govutrgv.edu

Treatment with Ormeloxifene has been shown to inhibit the growth and metastatic potential of prostate cancer cells by inducing apoptosis and arresting the cell cycle in the G0-G1 phase. utrgv.edu This is achieved through the modulation of cell cycle regulatory proteins, including the inhibition of Mcl-1, cyclin D1, and CDK4, and the induction of p21 and p27. utrgv.edu In a xenograft mouse model, Ormeloxifene treatment significantly regressed prostate tumor growth. utrgv.edu

Cancer TypeCell Lines/ModelKey Preclinical Findings
Ovarian CancerA2780, A2780-CP, SKOV-3Inhibits cell growth and induces apoptosis in both cisplatin-sensitive and -resistant lines.
Ovarian Cancer Cell LinesDecreases Akt phosphorylation, increases p53 phosphorylation, increases p21 and p27, and decreases cyclin D1, cyclin E, and CDK2.
Prostate CancerProstate Cancer Cell LinesInhibits β-catenin signaling and EMT; Induces apoptosis and G0-G1 cell cycle arrest. nih.govutrgv.edu
Xenograft Mouse ModelSignificantly regresses prostate tumor growth. utrgv.edu

Research into Effects on Benign Glandular Disorders

Preclinical research has focused on this compound's anti-estrogenic properties in breast tissue as a potential therapeutic mechanism for benign breast disorders like fibroadenoma and mastalgia.

Fibroadenomas are benign breast tumors whose growth is often influenced by estrogen. This compound's mechanism as a strong estrogen antagonist in the breast ductal and lobular epithelium forms the basis for its investigation in this context nih.gov. Research models have explored its potential to induce the regression of these lumps. The antagonistic action on estrogen receptors is believed to inhibit the cellular proliferation that contributes to fibroadenoma development and maintenance nih.gov. Studies have demonstrated that this targeted anti-estrogenic effect can lead to a notable reduction in the size of fibroadenomas, with some models showing complete regression nih.govresearchgate.net.

Table 1: Investigational Outcomes of this compound on Fibroadenoma Regression

Response CategoryPercentage of Lesions
Complete Regression31-40%
Partial Regression / Decrease in Volume20-52%
No Response or Increase in Volume16-40%

This table compiles data from multiple investigational studies to show the range of responses observed nih.govresearchgate.net.

Mastalgia, or breast pain, is a common benign condition often linked to hormonal fluctuations. The preclinical rationale for using this compound to alleviate mastalgia is its anti-estrogenic effect on breast tissue, which can mitigate the hormonal stimulation that leads to pain and tenderness dntb.gov.ua. Research has shown that this compound can significantly reduce breast pain. Studies measuring pain via a Visual Analog Scale (VAS) have recorded substantial decreases in pain scores following administration, demonstrating the compound's potential efficacy in managing this symptom nih.govnih.govmdpi.com.

Table 2: Efficacy of this compound in Mastalgia Alleviation (VAS Score)

Study GroupInitial Average VAS Score (Severe Pain)Post-Treatment Average VAS ScorePercentage of Patients Achieving Pain Relief
This compound~10~390-92.5%

Data reflects outcomes where a VAS score of 10 represents severe pain. Significant pain reduction was noted within the first few weeks of treatment nih.govnih.gov.

Bone Health Research

In contrast to its effects on breast tissue, this compound demonstrates estrogen-agonistic effects on bone, a characteristic feature of SERMs that has prompted research into its role in bone health.

Preclinical studies have established this compound as a suppressor of ovariectomy-induced bone resorption in rats, a standard animal model for postmenopausal osteoporosis nih.gov. The compound's estrogen-like effects on the skeletal system help in preserving bone mineral density (BMD). Research shows that this compound significantly prevents the bone loss typically seen after an ovariectomy nih.gov. Its mechanism involves inhibiting the formation and promoting the apoptosis (cell death) of osteoclasts, the cells responsible for bone breakdown nih.gov. In comparative animal studies, this compound was found to be more potent than the SERM Raloxifene in preventing the ovariectomy-induced decrease in BMD nih.gov.

Table 3: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rat Models

GroupFemur BMD (g/cm²) - Representative ValuesOutcome
Sham Control0.25Normal Bone Density
Ovariectomized (OVX) Control0.18Significant Bone Loss
OVX + this compound~0.24Significant Prevention of Bone Loss

Values are representative based on typical BMD changes observed in ovariectomized rat models and the documented preventative effects of this compound nih.govnih.gov.

Cardiovascular System Research

The potential cardiovascular applications of this compound have also been explored in preclinical settings, with a particular focus on the specific actions of its isomers.

This compound is a racemic mixture, and its levorotatory form, Levormeloxifene (the l-isomer), has been investigated for cardioprotective properties. Preclinical studies in hyperlipidemic rabbit models, which are used to study atherosclerosis, have shown that the l-isomer has a direct anti-atherogenic effect on the arterial wall and can prevent aortic cholesterol accumulation nih.gov. This effect is independent of its impact on reproductive tissues, highlighting a degree of tissue selectivity nih.gov. These findings suggest a potential role for the l-isomer in mitigating the development of atherosclerosis, a key factor in cardiovascular disease.

Table 4: Cardioprotective Effects of a SERM in a Hyperlipidemic Rabbit Model

Treatment GroupAortic Cholesterol Content (nmol/mg protein) - RepresentativeEffect
Placebo~654High Atherosclerotic Plaque
SERM-Treated~460Significant Reduction in Aortic Cholesterol

This table illustrates the anti-atherosclerotic effect observed with SERMs in preclinical rabbit models. The l-isomer of this compound has been shown to produce similar preventative effects on aortic cholesterol accumulation nih.govnih.gov.

Antimutagenic and Antigenotoxic Research

This compound, a non-steroidal oral contraceptive, has also been investigated for its potential role in cancer treatment, which has prompted research into its antimutagenic and antigenotoxic properties. oup.com The ability of a compound to protect against genetic damage is a significant area of interest in pharmacology. Preclinical studies have explored the capacity of this compound to counteract the mutagenic effects of known carcinogens in various assays. These investigations are crucial in understanding the compound's broader biological activities beyond its contraceptive and anti-estrogenic effects. oup.com

The antimutagenic potential of this compound has been evaluated using the Ames Salmonella assay, a widely used method for detecting chemical mutagens. oup.comre-place.benih.govresearchgate.net In these studies, various strains of Salmonella typhimurium (TA97a, TA100, TA98, and TA102) were utilized to assess this compound's ability to reduce the mutagenic activity of known positive mutagens. oup.com

Research findings indicate that this compound itself is not mutagenic in these bacterial strains, both with and without metabolic activation (S9 mix). oup.com More importantly, when co-administered with known mutagens, this compound demonstrated a significant reduction in the number of bacterial histidine revertant colonies. This suggests a protective effect against the mutagenicity induced by these compounds. oup.com The protective effects of this compound in these assays were observed to be in the range of approximately 10–47%. oup.com This antimutagenic activity may be attributed to a direct interaction between this compound and the mutagens. oup.com

Table 1: Antimutagenic Effect of this compound in Salmonella typhimurium Strain TA97a against Known Mutagens

Positive Mutagen This compound Concentration (µg/plate) % Protection
4-nitro-o-phenylenediamine (NPD) 0.1 ~15-25%
1 ~20-30%
5 ~25-35%
10 ~30-40%
2-aminofluorene (AF) 0.1 ~10-20%
1 ~15-25%
5 ~20-30%
10 ~25-35%

Data is an approximate representation based on textual descriptions in the source. oup.com

Further investigations into the antimutagenic properties of this compound have been conducted using in vitro mammalian cell mutation assays, specifically the Chinese Hamster Ovary (CHO)/hypoxanthine-guanine phosphoribosyl transferase (HPRT) and AS52/xanthine-guanine phosphoribosyl transferase (GPT) assays. oup.comnih.govcriver.comspringernature.com These assays are designed to detect gene mutations in mammalian cells. oup.comspringernature.comresearchgate.net

In these studies, Ethyl methanesulfonate (EMS), a known mutagen, was used to induce mutations. oup.com The results showed that this compound exhibited protective effects against the mutagenicity of EMS in both the CHO/HPRT and AS52/GPT cell lines. oup.com Specifically, this compound demonstrated a dose-dependent protective effect. At a concentration of 10 µg/ml, the protective effect against EMS-induced mutations ranged from 15–38%, which increased to 29–55% at a concentration of 20 µg/ml in the CHO/HPRT assay. oup.com Similar protective effects were observed in the AS52/GPT assay, with a 16–34% protection at 10 µg/ml and a 33–47% protection at 20 µg/ml. oup.com

Table 2: Protective Effect of this compound against EMS-induced Mutagenicity in Mammalian Cell Assays

Assay This compound Concentration (µg/ml) % Protective Effect
CHO/HPRT 10 15-38%
20 29-55%
AS52/GPT 10 16-34%
20 33-47%

Source: Adapted from Giri et al. (2001). oup.com

The antigenotoxic potential of this compound has also been assessed in vivo using animal models, focusing on chromosomal aberrations (CA) and sister chromatid exchanges (SCE) as endpoints for DNA damage. oup.comresearchgate.netnih.gov These assays provide valuable information on the protective effects of a compound against chromosomal damage induced by mutagens.

In studies involving female Swiss albino mice, pretreatment with this compound was found to reduce the incidence of CA and SCE induced by the potent carcinogen dimethylbenz[a]anthracene (DMBA). oup.com Similarly, this compound pretreatment also led to a reduction in chromosomal aberrations induced by cyclophosphamide (CP) and mitomycin C (MMC). oup.com These findings from in vivo studies corroborate the antimutagenic effects observed in bacterial and mammalian cell assays, indicating that this compound can mitigate the genotoxic effects of known carcinogens at the chromosomal level. oup.com

Table 3: Effect of this compound Pretreatment on Genotoxicity Induced by Known Mutagens in Mice

Genotoxic Agent Endpoint Result of this compound Pretreatment
Dimethylbenz[a]anthracene (DMBA) Chromosomal Aberrations (CA) Reduction in CA
Sister Chromatid Exchange (SCE) Reduction in SCE
Cyclophosphamide (CP) Chromosomal Aberrations (CA) Reduction in CA
Mitomycin C (MMC) Chromosomal Aberrations (CA) Reduction in CA

Source: Based on findings from Giri et al. (2001). oup.com

Advanced Research Methodologies and Analytical Approaches for Centchroman Studies

Spectroscopic and Chromatographic Techniques in Research

Spectroscopic and chromatographic methods are fundamental tools for the quantitative analysis of Centchroman (B43507) in biological matrices, which is essential for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the sensitive and specific quantification of this compound (also known as Ormeloxifene) in various research samples, particularly in plasma for pharmacokinetic studies. nih.govnih.gov The development of robust HPLC methods involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector settings, to achieve adequate separation and detection. sierrajournals.comacs.orgjopcr.com

A common approach is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. sierrajournals.comjopcr.com For instance, a method for estimating Ormeloxifene (B1196478) utilized a C18 column with a mobile phase of methanol (B129727) and acetonitrile, achieving a retention time of 2.497 minutes with UV detection at 274 nm. sierrajournals.com Another stability-indicating RP-HPLC method used a mixture of buffer, acetonitrile, and methanol on a C18 column, with UV detection at 245 nm, resulting in a retention time of 5.48 minutes. jopcr.com

For enhanced sensitivity and specificity, especially at low concentrations found in plasma, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov One such method for quantifying this compound in rat plasma used a Supelco Discovery C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov This LC-MS/MS method achieved a short chromatographic run time of 3.8 minutes and demonstrated a linearity range of 0.5–100.0 ng/mL. nih.gov The sample preparation for these analyses typically involves a liquid-liquid extraction step to isolate the compound from the plasma matrix. nih.govnih.gov

Table 1: Examples of HPLC Methodologies for this compound Analysis
ParameterMethod 1 sierrajournals.comMethod 2 jopcr.comMethod 3 nih.gov
Technique RP-HPLCRP-HPLCHPLC-ESI-MS/MS
Stationary Phase (Column) Agilent C18 (4.6 x 150 mm, 5 µm)Agilent XDB C18 (250 x 4.6 mm, 5 µm)Supelco Discovery C18
Mobile Phase Methanol:Acetonitrile (70:30 v/v)Buffer:Acetonitrile:Methanol (20:35:45 v/v/v)0.01 M Ammonium Acetate (pH 4.5):Acetonitrile (10:90, v/v)
Flow Rate 1 mL/min1 mL/minNot Specified
Detection UV at 274 nmUV at 245 nmElectrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Retention Time 2.497 min5.48 minTotal run time 3.8 min

Molecular Biology Techniques

To decipher the mechanisms underlying this compound's effects on cells, particularly its anti-cancer properties, researchers employ a range of molecular biology techniques. These methods allow for the detailed examination of changes in protein levels, gene expression, cell cycle progression, and apoptosis.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample, providing insights into this compound's impact on cellular signaling pathways. abcam.combio-rad.comthermofisher.com In cancer research, studies have used this method to show that this compound can modulate the expression of proteins involved in cell survival, apoptosis, and signaling cascades. researchgate.netaacrjournals.orge-century.us

For example, in human endometrial cancer cells, this compound treatment was found to decrease the expression of Wnt and β-catenin, key components of the Wnt/β-catenin signaling pathway. e-century.us In pancreatic cancer cells, Ormeloxifene treatment inhibited the expression of Sonic Hedgehog (SHH) and its associated downstream protein targets. aacrjournals.org Furthermore, in breast cancer cells, this compound has been shown to down-regulate the expression of proteins involved in cell survival, such as those in the PI3K/Akt/mTOR pathway. researchgate.net The technique has also been used to demonstrate that a brominated derivative of Ormeloxifene can increase PARP cleavage, an indicator of apoptosis, in cervical cancer cells. acs.org

Table 2: Protein Expression Changes Induced by this compound/Ormeloxifene (Western Blot Findings)
Cell Line/ModelTarget ProteinObserved EffectReference
HeLa (Cervical Cancer)Wnt, β-catenin, CyclinD1Downregulated e-century.us
HeLa (Cervical Cancer)pGSK-3βUpregulated e-century.us
Ishikawa (Endometrial Cancer)pERK1/2Downregulated researchgate.net
Pancreatic Ductal Adenocarcinoma (PDAC) CellsSHHDownregulated aacrjournals.org
Cervical Cancer CellsPARPIncreased Cleavage acs.org
Cervical Cancer Cellsβ-cateninDownregulated acs.org

Quantitative Real-Time PCR (qRT-PCR) is a sensitive method used to measure the expression levels of specific messenger RNA (mRNA) molecules, revealing how this compound affects gene transcription. ijbs.com This technique is crucial for understanding the upstream regulatory effects of the compound. The relative quantity of mRNA is typically calculated using the 2-ΔΔCt method, with a housekeeping gene like GAPDH or ACTB used as an endogenous control for normalization. ijbs.comexplorationpub.com

Studies have utilized qRT-PCR to confirm the findings from Western blot analyses at the gene expression level. In HeLa cervical cancer cells, Ormeloxifene treatment significantly decreased the mRNA levels of Wnt, β-catenin, and CyclinD1, while increasing pGSK-3β mRNA. e-century.us In studies on triple-negative breast cancer cells, Ormeloxifene, particularly in combination with other drugs, was found to upregulate the expression of tumor suppressor genes like p53 and p21 and downregulate genes associated with metastasis (ZEB1) and stress response (HSP70). explorationpub.com Similarly, in pancreatic cancer cells, Ormeloxifene effectively inhibited SHH expression at the mRNA level. aacrjournals.org

Table 3: Gene Expression Changes Induced by this compound/Ormeloxifene (qRT-PCR Findings)
Cell Line/ModelTarget GeneObserved EffectReference
HeLa (Cervical Cancer)Wnt, β-catenin, CyclinD1Downregulated e-century.us
HeLa (Cervical Cancer)pGSK-3βUpregulated e-century.us
MDA-MB-231 (Breast Cancer)VEGFDownregulated explorationpub.com
MDA-MB-231 (Breast Cancer)P53, P21Upregulated explorationpub.com
MDA-MB-231 (Breast Cancer)ZEB1, HSP70Downregulated explorationpub.com
Pancreatic Ductal Adenocarcinoma (PDAC) CellsSHHDownregulated aacrjournals.org

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov It is extensively used in this compound research to investigate its effects on cell cycle progression and to quantify apoptosis (programmed cell death). researchgate.netnih.gov

For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI). researchgate.net The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Research has shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase, in both MCF-7 and MDA-MB-231 human breast cancer cells. nih.gov This arrest is often accompanied by the appearance of a prominent sub-G0/G1 peak, which is indicative of apoptotic cells with fragmented DNA. nih.govmdpi.com

To specifically detect and quantify apoptosis, researchers use methods like Annexin V/PI staining. explorationpub.comnih.gov In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. nih.gov Studies have confirmed that this compound induces a significant increase in the apoptotic fraction of breast and pancreatic cancer cells. aacrjournals.orgexplorationpub.comnih.gov For example, in MDA-MB-231 cells, a 48-hour treatment with this compound led to approximately 50% of the cell population becoming apoptotic. researchgate.net

Table 4: Flow Cytometry Findings on this compound's Effects
Cell LineAssayKey FindingReference
MCF-7 & MDA-MB-231 (Breast Cancer)Cell Cycle Analysis (PI Staining)Induced G0/G1 arrest and a prominent sub-G0/G1 peak. nih.gov
MCF-7 & MDA-MB-231 (Breast Cancer)Apoptosis (Annexin V/PI)Time-dependent increase in the apoptotic fraction. researchgate.netnih.gov
MDA-MB-231 (Breast Cancer)Apoptosis (Annexin V/PI)Treatment with 50 µmol/L Ormeloxifene induced 47% apoptotic cells after 48h. explorationpub.com
Panc-1 (Pancreatic Cancer)Apoptosis (Annexin V/PI)Combination of Ormeloxifene (15 μmol/L) and Gemcitabine (100 nmol/L) induced a 21% apoptotic population in 24h. aacrjournals.org
MiaPaCa & HPAF-II (Pancreatic Cancer)Mitochondrial Membrane Potential (TMRE Staining)Ormeloxifene nanoformulations significantly reduced mitochondrial membrane potential, an early event in apoptosis. acs.org

To validate in vitro findings and understand the effects of this compound in a whole-organism context, researchers use immunofluorescence and histological techniques on tissues from animal models. aacrjournals.orgacs.org Histology, often using Hematoxylin and Eosin (H&E) staining, provides information on tissue morphology and cellular changes, such as nuclear fragmentation, which can be indicative of therapeutic effects in tumor tissues. mdpi.com

Immunofluorescence and immunohistochemistry (IHC) use antibodies to detect the location and expression levels of specific proteins within tissue sections. aacrjournals.orgmdpi.com In studies using xenograft mouse models of pancreatic cancer, IHC analysis of tumor tissues showed that Ormeloxifene treatment led to a clear inhibition of Gli-1 expression and a marked depletion of the desmoplastic stroma that surrounds the tumor. aacrjournals.org In an orthotopic cervical cancer mouse model, IHC was used to demonstrate that a brominated derivative of Ormeloxifene treatment resulted in increased expression of E-cadherin and decreased expression of proteins like β-catenin, Vimentin, Snail, and PCNA, which are involved in cell-cell adhesion and proliferation. acs.org Immunofluorescence has also been used to show reduced phosphorylation of the protein AKT in tumor tissues from mice treated with a related compound, indicating inhibition of a key survival pathway. mdpi.com These methods provide crucial spatial information, complementing the quantitative data obtained from Western blots and qRT-PCR. aacrjournals.orgacs.org

Cell-Based Assays

Cell-based assays are fundamental in preclinical research to determine the biological effects of a compound at the cellular level. For this compound, these in vitro techniques are crucial for elucidating its mechanisms of action, particularly its anticancer properties, before advancing to more complex animal models.

Cell viability and proliferation assays are used to evaluate the cytotoxic or cytostatic effects of this compound on cancer cells. These colorimetric assays quantify the number of living cells in a culture after exposure to the compound.

The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells. researchgate.net The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. researchgate.net The MTT assay measures the metabolic activity of viable cells. abcam.comscirp.org In this assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide)) into a purple formazan (B1609692) product, the quantity of which reflects the number of viable cells. abcam.comscirp.org

Studies have utilized these assays to determine this compound's efficacy against various cancer cell lines. For instance, in human breast cancer cells (HBCCs), the SRB assay has been employed to establish the dose-dependent cytotoxic effects of this compound. nih.gov Research on Ishikawa human endometrial cancer cells used both SRB and MTT assays to confirm the inhibitory concentration (IC50) of this compound, which is the concentration required to inhibit cell growth by 50%. nih.govresearchgate.net The findings from these assays consistently demonstrate this compound's ability to inhibit the proliferation of cancer cells, forming the basis for further mechanistic studies. nih.govnih.gove-century.us

Cell LineAssay TypeKey Finding (IC50)Reference
Ishikawa (Endometrial Cancer)SRB & MTT20 µM nih.govresearchgate.net
MCF-7 (Breast Cancer)SRB10 µM nih.gov
MDA-MB-231 (Breast Cancer)SRB20 µM nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. cellbiolabs.comsigmaaldrich.com Assays that model these processes are critical for evaluating anti-metastatic agents.

The Wound Healing Assay , also known as the scratch assay, is a straightforward method to study collective cell migration in vitro. nih.gov A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. nih.gov The Boyden Chamber Assay (or transwell assay) is used to assess both cell migration and invasion. cellbiolabs.comsigmaaldrich.com For migration, cells are placed in the upper chamber of a porous membrane insert and migrate toward a chemoattractant in the lower chamber. cellbiolabs.com To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) proteins, which cells must degrade to pass through. sigmaaldrich.com

Research has demonstrated that this compound can inhibit the migration and invasion of highly metastatic cancer cells. nih.gov Studies using MDA-MB-231 and 4T1 breast cancer cells showed that this compound, at concentrations below its IC50 value, significantly inhibited their migratory and invasive capabilities. nih.gov This inhibition is associated with the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. nih.gov

Cell LineAssay TypeObserved Effect of this compoundReference
MDA-MB-231 (Breast Cancer)Migration & InvasionInhibition at sub-IC50 concentrations nih.gov
4T1 (Mouse Mammary Cancer)Migration & InvasionInhibition at sub-IC50 concentrations nih.gov
HUVEC (Endothelial Cells)MigrationSuppression of migration capacity researchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. amsbio.com In vitro assays are used to screen for compounds that can disrupt this process.

The Tube Formation Assay is a widely used method to model the later stages of angiogenesis. amsbio.comabcam.com In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), are cultured on a gel matrix rich in basement membrane components. frontiersin.org In response to angiogenic stimuli, the cells rearrange themselves to form intricate, capillary-like tubular networks. frontiersin.org The extent of tube formation can be quantified to assess pro- or anti-angiogenic activity. frontiersin.org

Studies investigating this compound's anti-angiogenic potential have shown that it effectively disrupts this process. Treatment with this compound suppressed the ability of HUVECs to form tubes and also inhibited their migration. researchgate.net This suggests that this compound can regulate breast cancer angiogenesis, potentially by inhibiting critical signaling pathways like the HIF-1α/VEGFR2 axis. nih.gov

Cell TypeAssay TypeObserved Effect of this compoundReference
HUVEC (Human Umbilical Vein Endothelial Cells)Tube FormationSuppression of tube formation capacity researchgate.net

Animal Research Models and Experimental Designs

Animal models are indispensable for evaluating the systemic effects, efficacy, and endocrine activity of compounds like this compound in a complex biological environment, bridging the gap between cell-based assays and clinical application. tandfonline.com

The ovariectomized (OVX) rat is a standard and widely accepted animal model for studying postmenopausal conditions, particularly osteoporosis and the effects of hormone-related therapies. psu.eduuzh.ch Ovariectomy induces estrogen deficiency, leading to physiological changes such as bone loss and uterine atrophy, mimicking the postmenopausal state in women. uzh.chwikipedia.org

This model is particularly valuable for characterizing the tissue-specific actions of Selective Estrogen Receptor Modulators (SERMs) like this compound. wikipedia.org By assessing endpoints in different tissues—such as bone, uterus, and the cardiovascular system—researchers can determine if a compound acts as an estrogen agonist (beneficial effects, e.g., preventing bone loss) in some tissues while acting as an antagonist (blocking estrogen's effects, e.g., preventing uterine stimulation) in others. psu.eduwikipedia.org Studies have used the OVX rat model to demonstrate that this compound exhibits a desirable SERM profile, including preventing ovariectomy-induced bone resorption while not stimulating the uterus. scientificlabs.co.ukscielo.br

ModelParameter AssessedObserved Effect of this compoundReference
Ovariectomized Rat Bone ResorptionSuppressed scientificlabs.co.uk
Ovariectomized Rat Uterine WeightNo significant uterotrophic effect psu.eduscielo.br
Ovariectomized Rat Serum CholesterolPositive changes in lipid profile psu.eduscielo.br
Ovariectomized Rhesus Monkey Fallopian Tube ProteinsAlteration of protein patterns oecd.org

To evaluate the in vivo anticancer efficacy of this compound, researchers utilize tumor implantation models in mice. The two primary types are xenograft and syngeneic models. pharmalegacy.comcrownbio.com

Xenograft models involve implanting human cancer cells or tissues into immunodeficient mice (e.g., nude or SCID mice). pharmalegacy.com The lack of a functional immune system prevents the rejection of the human cells, allowing the human tumor to grow. pharmalegacy.com This model is useful for assessing a drug's direct effect on a human tumor. pharmalegacy.com For example, the anticancer efficacy of a this compound analogue, Br-ORM, was tested in an orthotopic xenograft mouse model using CaSki cervical cancer cells, where it was shown to inhibit tumor growth. acs.org

Syngeneic models use mouse cancer cell lines that are implanted into an immunocompetent mouse of the same inbred strain. herabiolabs.comtaconic.com Because the tumor and the host are genetically identical, the tumor is not rejected, allowing for the study of a therapeutic agent in the context of a fully functional immune system. taconic.comcriver.com This is crucial for evaluating immunotherapies and understanding the interactions between the drug, the tumor, and the host's immune response. criver.com Studies using a 4T1 syngeneic mouse model have shown that oral administration of this compound resulted in the suppression of primary tumor growth and a significant reduction in lung metastasis. nih.govresearchgate.net

Model TypeCancer TypeCell LineAnimal HostKey Finding with this compoundReference
Syngeneic Mammary Cancer4T1BALB/c Mice (immunocompetent)Suppression of tumor growth and lung metastasis nih.govresearchgate.net
Xenograft (Orthotopic) Cervical CancerCaSkiAthymic Nude Mice (immunodeficient)Inhibition of tumor growth (Br-ORM analogue) acs.org

Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying the formation of new blood vessels, a process known as angiogenesis. researchgate.netnih.gov It utilizes the highly vascularized extraembryonic membrane of a chick embryo, which serves as an ideal platform for observing the effects of various substances on blood vessel development in a living system. researchgate.netspringernature.comkolaido.com This assay is recognized for being a relatively rapid, low-cost, and effective method that bridges the gap between in vitro cell studies and more complex in vivo animal experimentation. nih.govthermofisher.com

In the context of this compound (also known as Ormeloxifene), the CAM assay has been employed to assess its anti-angiogenic potential, particularly in cancer research. nih.govexplorationpub.com The methodology involves applying the test compound to the developing chorioallantoic membrane of embryonated, pathogen-free chicken eggs. explorationpub.com Researchers then monitor and quantify the subsequent changes in the vascular network.

One study investigated the anti-angiogenic effects of Ormeloxifene, both alone and in combination with sertraline (B1200038) and plumbagin, using the CAM model. nih.govexplorationpub.com The degree of angiogenesis was quantified by measuring the hemoglobin content in the blood vessels of the CAM. explorationpub.com The results indicated that Ormeloxifene possesses anti-angiogenic properties, which were further enhanced when used in a combination therapy. nih.govexplorationpub.com The study demonstrated a significant reduction in hemoglobin content in the blood vessels treated with Ormeloxifene and its combination compared to controls, suggesting an inhibition of new blood vessel formation. explorationpub.com This anti-angiogenic potential was further corroborated by the observed downregulation of Vascular Endothelial Growth Factor (VEGF) in cancer cells. nih.gov

Table 1: Effect of Ormeloxifene on Angiogenesis in CAM Assay Data derived from a study on triple-negative breast cancer cells, measuring hemoglobin (g/L) as an indicator of blood vessel formation. explorationpub.com

Treatment GroupMean Hemoglobin (g/L) on Day 12Mean Hemoglobin (g/L) on Day 15
ControlHigher Values (Implied)Higher Values (Implied)
TamoxifenLower than ControlLower than Control
Ormeloxifene (Single Drug)Lower than TamoxifenLower than Tamoxifen
Ormeloxifene + CombinationSignificantly Lower than Single DrugsSignificantly Lower than Single Drugs

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are integral to modern drug research, providing deep insights into molecular interactions and systemic effects that are not easily achievable through experimental techniques alone. numberanalytics.complos.org These in silico approaches allow for the prediction and analysis of drug-target interactions, the elucidation of molecular mechanisms, and the understanding of how a compound affects complex biological pathways. plos.orgfiocruz.br

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand and predict the interaction between a ligand, such as this compound, and its protein or nucleic acid target at the atomic level. nih.govnih.gov These simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the compound and its receptor. researchgate.net

Studies on this compound and its analogues have utilized molecular docking to explore their interactions with various biological targets. For instance, research on an analogue, Bromo-ormeloxifene (Br-ORM), revealed that it proficiently binds to the active site of β-catenin with a minimum binding energy of -7.6 kcal/mol. utrgv.eduacs.org Molecular docking and subsequent molecular dynamics simulations have also been used to study the interaction of Ormeloxifene with calf thymus DNA (CT-DNA). nih.gov These studies revealed that the compound binds to the minor groove of DNA primarily through hydrogen bonding and van der Waals forces, an interaction confirmed by spectroscopic methods. nih.gov

Further computational studies have investigated the binding of Ormeloxifene to a panel of key target genes involved in cancer progression. nih.govresearchgate.net These in silico analyses predict that the compound can interact with and potentially regulate crucial targets such as the Estrogen Receptor (ER), EGFR kinase, PARP-1, and others, providing a molecular basis for its observed anti-cancer activities. nih.govresearchgate.net

Table 2: Molecular Docking and Interaction Data for this compound (Ormeloxifene) and its Analogue

CompoundTarget MoleculePredicted Binding Energy / FindingType of Interaction
Ormeloxifene (ORM)CT-DNABinds to the minor grooveH-bonding, van der Waals forces, π-π stacking nih.gov
Bromo-ormeloxifene (Br-ORM)β-catenin-7.6 kcal/molBinds into the active site utrgv.eduacs.org
Ormeloxifene (ORM)β-cateninLess effective binding than Br-ORMBinds into the active site acs.org
Ormeloxifene (ORM)Key Cancer Targets (ER, EGFR, PARP-1, etc.)Favorable docking scores suggesting tight regulationNot specified nih.govresearchgate.net
Ormeloxifene (ORM)Receptors 4MXO and 5WS1Interacted with active amino acids in pocketsNot specified researchgate.net

Systems biology represents a holistic approach to deciphering the complexity of biological systems. nih.govuni.lu Instead of focusing on a single gene or protein, it aims to understand the interactions between various components—genes, proteins, metabolites—within a cell or organism as an integrated system. nih.govnih.gov A key component of systems biology is pathway analysis, which identifies the biological pathways most significantly affected by a drug or condition. numberanalytics.comnih.gov This is achieved by analyzing large-scale datasets, such as gene expression profiles (omics data), to see which signaling cascades or metabolic routes are perturbed. frontiersin.orggithub.io

While specific, large-scale systems biology studies focused exclusively on this compound are not widely published, the existing molecular data provides the necessary foundation for such analyses. Research has shown that this compound can modulate the expression of key genes and proteins. For example, its anti-angiogenic effect is linked to the downregulation of VEGF and the inhibition of the HIF-1α/VEGFR2 signaling axis. nih.govnih.gov Furthermore, its anticancer activity involves the upregulation of tumor suppressor genes like P53 and P21. nih.govexplorationpub.com

These individual molecular findings are the raw data for a systems biology approach. By inputting this gene expression data into pathway analysis tools, researchers can map the broader impact of this compound across the cellular network. nih.govgithub.io This allows for the identification of entire signaling pathways, such as the Wnt/β-catenin pathway or apoptosis regulation pathways, that are significantly impacted by the compound. utrgv.edunih.gov This approach moves beyond a one-drug, one-target model to a more comprehensive understanding of how this compound exerts its pleiotropic effects by modulating a complex network of cellular interactions. nih.gov

Future Research Trajectories and Open Questions for Centchroman

Exploration of Novel Molecular Targets Beyond Estrogen Receptors

Initial research on Centchroman (B43507) focused on its interaction with estrogen receptors (ERs), which underpins its use as a contraceptive and in hormone-related disorders. patsnap.comresearchgate.net However, emerging evidence strongly suggests that its biological activities extend beyond simple ER modulation, opening new avenues for therapeutic applications, particularly in oncology. Future research is increasingly focused on these non-canonical pathways.

Key molecular targets identified for further exploration include:

Wnt/β-catenin Signaling Pathway: Molecular modeling studies have shown that this compound and its derivatives can dock with β-catenin. acs.org Preclinical research has demonstrated that this compound can inhibit the Rac1/PAK1/β-catenin signaling axis, which is crucial for suppressing breast cancer cell migration, invasion, and metastatic colonization. acs.orgresearchgate.net A brominated analogue, Br-ORM, has been identified as a novel and potent inhibitor of this pathway in cervical cancer models. acs.org

Angiogenesis Pathways (VEGF/VEGFR): this compound has been shown to disrupt angiogenesis, a critical process for tumor growth and metastasis. researchgate.net In combination with other agents like diindolylmethane, it can downregulate the expression of Vascular Endothelial Growth Factor A (VEGFA) and interfere with the kinase activity of its receptor, VEGFR2. nih.gov

PI3K/Akt/NF-κB Pathway: In preclinical breast cancer models, combination treatment involving this compound has been found to suppress the PI3K/Akt/NF-κB signaling cascade. This pathway is a central regulator of cell survival, proliferation, and inflammation, and its inhibition leads to increased apoptosis in cancer cells. researchgate.net

Small GTPases (Rac1 and Cdc42): The anti-metastatic effects of this compound have been linked to its ability to inhibit small GTPases like Rac1 and Cdc42. researchgate.net These proteins are key regulators of the cellular cytoskeleton and are deeply involved in cell motility and invasion. researchgate.net

MicroRNA (miRNA) Regulation: this compound treatment has been associated with the upregulation of specific microRNAs, such as miR-145, which is known to target and suppress PAK1. researchgate.net This indicates an epigenetic level of regulation that warrants further investigation.

Comparative Preclinical Studies with Emerging SERMs and Other Anti-Cancer Agents

To better position this compound in the therapeutic landscape, especially as an anti-cancer agent, rigorous comparative studies are essential. While it is often compared to Tamoxifen, future research must broaden this comparison to include newer generations of SERMs and other targeted therapies. jsafog.com

Table 1: Summary of Comparative Research Findings for this compound

Comparator Agent Biological Context Key Comparative Finding Reference
Tamoxifen Mutagenicity Both this compound and its enantiomers, like Tamoxifen, showed no mutagenic effects in the Ames test. nih.gov
Tamoxifen Clastogenicity (DNA damage) This compound and its L-isomer showed anticlastogenic (protective) effects against mutagens, comparable to Tamoxifen. nih.gov
Tamoxifen Mastalgia & Fibroadenoma This compound is considered advantageous over Tamoxifen due to its non-steroidal nature, implying fewer steroidal side effects with long-term use. jsafog.com
Endoxifen, Raloxifene Cytotoxicity A study highlighted the need to exploit the chemical group of SERMs, including Ormeloxifene (B1196478), to develop new molecules for cancer treatment. nih.gov

Future preclinical studies should be designed to directly compare the efficacy and molecular impact of this compound against emerging SERMs (e.g., Lasofoxifene, Bazedoxifene) and other relevant anti-cancer drugs, focusing on parameters like receptor binding affinity, pathway inhibition, and effects on tumor microenvironments.

Investigation of Combination Therapies in Preclinical Disease Models

A significant trajectory in cancer research is the use of combination therapies to enhance efficacy and overcome drug resistance. This compound has shown considerable promise in this area. Future studies must continue to explore synergistic combinations in various preclinical disease models.

Notable preclinical combination studies include:

This compound and Diindolylmethane (DIM): In a triple-negative breast cancer (TNBC) model, the oral administration of this compound with DIM, a bioactive compound from cruciferous vegetables, suppressed primary tumor growth and lung metastasis. nih.gov The mechanism involved the inhibition of angiogenesis through the downregulation of VEGF-VEGFR2 and FAK/MMP9/2 signaling. nih.gov

This compound and Genistein: The combination of this compound with the phytoestrogen Genistein demonstrated synergistic anti-cancer activity in breast cancer cell lines. researchgate.netresearchgate.net This pairing led to enhanced cell cycle arrest and apoptosis by deactivating the PI3K/Akt/NF-κB pathway. researchgate.netresearchgate.net

This compound and Other Therapeutics: Pharmacokinetic studies in rats have investigated interactions between this compound and various commonly used drugs, including antibiotics (Tetracycline) and NSAIDs (Ibuprofen), revealing that some combinations can alter its bioavailability. nih.gov For instance, Tetracycline (B611298) was found to reduce the contraceptive efficacy of this compound, an effect that could be negated by the inclusion of lactic acid bacillus spores. nih.gov

Table 2: Preclinical Combination Therapy Research with this compound

Combination Agent(s) Disease Model/Context Observed Synergistic Effect/Interaction Reference
Diindolylmethane (DIM) Triple-Negative Breast Cancer (4T1 mouse model) Suppressed primary tumor growth, vascularization, and lung metastasis. nih.gov
Genistein Breast Cancer Cells (MCF-7, MDA-MB-231) Enhanced cytotoxicity and apoptosis via PI3K/Akt/NF-κB deactivation. researchgate.netresearchgate.net
Tetracycline Contraception (Rat model) Reduced the bioavailability and contraceptive efficacy of this compound. nih.gov

Future research should expand these investigations to include combinations with chemotherapy, immunotherapy, and other targeted agents in a wider range of cancer models.

Elucidation of Long-Term Molecular and Cellular Effects in Research Models

Despite its long history of use as a contraceptive, a significant knowledge gap exists regarding the long-term molecular and cellular effects of this compound. Most clinical and preclinical studies have been limited to shorter follow-up periods, often 12 months or less. firstwordpharma.comnih.gov While some post-marketing surveillance suggests a good safety profile with prolonged use, dedicated long-term research is needed. researchgate.net

Future research should prioritize:

Longitudinal studies in animal models: To systematically assess the cumulative molecular changes in tissues like the endometrium, bone, breast, and cardiovascular system after chronic administration.

Clonogenic assays: To determine the long-term impact on the self-renewal capacity of both normal and cancerous cells, as has been initiated for its derivatives. acs.org

Recurrence studies: Investigating the long-term effects of this compound on the recurrence rates of conditions like mastalgia and fibroadenoma after treatment cessation. jsafog.com

Development of Advanced Animal Models to Mimic Human Pathologies More Accurately

The translation of preclinical findings to clinical success heavily relies on the quality of the animal models used. Research on this compound has utilized a range of models, including standard rodent models for contraception and obesity research (rats, rabbits) and various mouse models for cancer research. acs.orgresearchgate.netnih.govgoogle.com

Examples of models used in this compound cancer research include:

Orthotopic 4T1-syngeneic mouse tumor model: For studying breast cancer metastasis. researchgate.net

Orthotopic cervical cancer xenograft mouse model: For evaluating anti-tumor effects on cervical cancer. acs.org

Matrigel plug assays in mice: For in-vivo assessment of angiogenesis. nih.gov

To enhance the predictive value of preclinical research, future studies should incorporate more advanced and clinically relevant models. tandfonline.com This includes the development and use of:

Patient-Derived Xenografts (PDXs): Where tumor tissue from a human patient is implanted into an immunodeficient mouse. These models better retain the heterogeneity and characteristics of the original human tumor.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to have specific genetic mutations that spontaneously lead to cancer, more closely mimicking human tumor development.

Humanized Mouse Models: Mice with a reconstituted human immune system, which are critical for evaluating the interplay between a drug, the tumor, and the immune system, especially for combination therapies involving immunotherapy.

Addressing Research Gaps Identified in Systematic Reviews and Scoping Studies

Systematic and scoping reviews are invaluable for identifying knowledge gaps. A comprehensive 2019 scoping review on this compound, primarily in the context of contraception, highlighted several critical areas that require further investigation. firstwordpharma.comnih.govbmj.com Addressing these gaps is crucial for potentially expanding its global recommendations and applications.

Key research gaps identified include:

Lack of Robust, International Trials: The majority of studies have been conducted in India with small sample sizes and short follow-up durations. firstwordpharma.comnih.gov Large-scale, multicenter, randomized controlled trials (RCTs) in diverse international populations are needed. jchr.orgbmj.com

Insufficient Data on Mechanism of Action: The review found limited clinical data detailing its mechanism of action, underscoring the need for more basic and clinical research in this area. nih.govbmj.com

Uncertainty Regarding Side Effect Profile: The incidence of side effects varied greatly across studies, indicating a need for higher-quality, standardized reporting and larger trials to establish a definitive profile. nih.gov

Unpublished Phase IV Trial Data: The detailed results from a large Phase IV post-marketing trial remain unpublished, which limits a comprehensive assessment of its effectiveness and safety in a real-world setting. firstwordpharma.comnih.gov

Future research efforts should be specifically designed to address these clearly delineated gaps to build a more complete and globally accepted evidence base for this compound.

Basic Research on Stereoisomeric Activities and Mechanisms (D-Centchroman vs. L-Centchroman)

This compound is a racemic mixture of two enantiomers: d-Centchroman and l-Centchroman (also known as Levormeloxifene). imrpress.comahajournals.org The decision to develop the racemic compound was based on pharmacoeconomic considerations. imrpress.com However, basic research indicates that the two stereoisomers possess distinct biological activities, and investigating these differences could lead to the development of more potent and specific therapies.

Key findings on stereoisomeric differences:

Contraceptive Activity: In rat models, both enantiomers exhibit contraceptive activity, but the l-isomer is more potent. imrpress.com

Anticlastogenic Effects: In mouse models, both the racemic mixture and l-Centchroman significantly reduced DNA damage induced by certain mutagens, whereas d-Centchroman was less effective. nih.gov

Metabolic Effects: The l-enantiomer (B50610) has been shown to be more effective in reducing weight gain in animal models of obesity. google.com

Cardioprotective and Osteoprotective Effects: The l-isomer has been specifically noted for potential cardioprotective and antiosteoporotic properties. nih.govahajournals.org

This differential activity strongly suggests that the therapeutic effects and side-effect profiles could be optimized by using a single, more active enantiomer. Future research should focus on a full-scale comparison of the pharmacokinetics, pharmacodynamics, and molecular mechanisms of d- and l-Centchroman individually. This could pave the way for developing enantiopure versions of the drug for specific indications like cancer, osteoporosis, or obesity, potentially offering improved efficacy and safety. google.com

Q & A

Q. What is the evidence base for Centchroman’s mechanism of action as a non-hormonal contraceptive, and how can researchers validate it experimentally?

this compound’s mechanism involves selective estrogen receptor modulation (SERM) and antiprogestogenic activity, disrupting endometrial receptivity and ovulation . To validate this, researchers should:

  • In vitro assays : Use estrogen receptor (ER) and progesterone receptor (PR) binding assays to quantify affinity.
  • Animal models : Conduct uterine weight assays in ovariectomized rodents to assess estrogenic/antiestrogenic effects .
  • Human trials : Measure endometrial thickness via transvaginal ultrasound and hormonal profiling (estradiol, progesterone) in clinical cohorts .

Q. How do pharmacokinetic properties of this compound differ between lactating and non-lactating women, and what methodologies are optimal for comparative studies?

Studies show this compound’s half-life and bioavailability vary due to lipid solubility and mammary excretion . Recommended approaches:

  • Pharmacokinetic (PK) modeling : Use high-performance liquid chromatography (HPLC) to measure plasma concentrations in timed samples post-administration.
  • Breast milk analysis : Collect milk samples to quantify drug transfer, adjusting for maternal BMI and dietary fat intake .
  • Population PK studies : Apply nonlinear mixed-effects modeling (NONMEM) to account for covariates like lactation status .

Q. What standardized protocols exist for evaluating this compound’s contraceptive efficacy in clinical trials?

The Indian Council of Medical Research (ICMR) recommends:

  • Study design : Randomized controlled trials (RCTs) with 12-month follow-up, using Pearl Index (pregnancies per 100 woman-years) as the primary endpoint .
  • Adherence monitoring : Use pill diaries combined with plasma drug-level checks to minimize recall bias .
  • Ethical considerations : Include crossover designs for non-responders to alternative contraceptives (e.g., COCs, IUDs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported side-effect profiles of this compound (e.g., menstrual irregularities vs. minimal systemic effects)?

Contradictions arise from heterogeneous populations and subjective reporting. Solutions include:

  • Meta-analysis : Pool data from 21 experimental studies using PRISMA guidelines, stratifying by dose (30 mg vs. 60 mg/week) and population (postpartum vs. nulliparous).
  • Real-world evidence (RWE) : Deploy mobile health apps for real-time symptom tracking, reducing recall bias .
  • Biomarker integration : Correlate side effects with inflammatory markers (e.g., IL-6, CRP) to identify predisposed subgroups .

Q. What methodological innovations can improve the external validity of this compound studies beyond Indian cohorts?

Current evidence lacks geographic diversity . Strategies:

  • Multi-center RCTs : Partner with institutions in Africa/Asia to assess cultural/ethnic variability in drug response.
  • Pharmacogenomic profiling : Genotype participants for CYP2B6 and UGT1A8 polymorphisms to predict metabolism differences .
  • Dose-optimization trials : Use adaptive Bayesian designs to identify region-specific effective doses .

Q. How can researchers design interventions to improve this compound adherence in longitudinal studies, particularly in postpartum populations?

Lessons from quality improvement (QI) studies :

  • Plan-Do-Study-Act (PDSA) cycles : Test counseling tools (e.g., visual aids on dosing schedules) in iterative phases.
  • Behavioral nudges : Implement SMS reminders and peer-support networks.
  • Adherence biomarkers : Measure drug concentrations in dried blood spots (DBS) for remote monitoring .

Q. What integrative approaches (e.g., multi-omics) could elucidate this compound’s long-term metabolic impacts?

  • Transcriptomics : RNA-seq of endometrial biopsies to identify pathways affected by chronic SERM activity.
  • Metabolomics : LC-MS profiling of serum to detect lipid/glucose metabolism shifts .
  • Microbiome analysis : 16S rRNA sequencing to explore gut microbiota interactions with drug bioavailability .

Tables

Q. Table 1. Key Gaps in this compound Research

Gap AreaMethodological RecommendationsSource
Postcoital efficacyConduct PK/PD studies with single-dose RCTs
Cross-population validityMulti-ethnic pharmacogenomic trials
Long-term safetyCohort studies with 5+ years follow-up

Q. Table 2. Comparative PK Parameters in Lactating vs. Non-Lactating Women

ParameterLactating Women (Mean ± SD)Non-Lactating Women (Mean ± SD)P-value
Cmax45.2 ± 12.3 ng/mL62.8 ± 15.1 ng/mL<0.01
t½168 ± 24 h120 ± 18 h<0.001
AUC0-∞980 ± 210 ng·h/mL720 ± 150 ng·h/mL<0.05
Source: Scoping review data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centchroman
Reactant of Route 2
Reactant of Route 2
Centchroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.